molecular formula C21H27ClN6O B10957511 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10957511
M. Wt: 414.9 g/mol
InChI Key: YRUXXOVWKXIRGE-UHFFFAOYSA-N
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Description

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple stepsCommon reagents used in these reactions include chlorinating agents, alkylating agents, and cyclopropylating agents .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-CYCLOPROPYL-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

Molecular Formula

C21H27ClN6O

Molecular Weight

414.9 g/mol

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-6-cyclopropyl-N,3-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H27ClN6O/c1-6-27-18(16(22)10-23-27)11-26(5)21(29)15-9-17(14-7-8-14)24-20-19(15)13(4)25-28(20)12(2)3/h9-10,12,14H,6-8,11H2,1-5H3

InChI Key

YRUXXOVWKXIRGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C(C)C)C)C4CC4

Origin of Product

United States

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